1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
1898006-50-2 |
|---|---|
Molecular Formula |
C11H10BrFO3 |
Molecular Weight |
289.10 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c1-16-9-7(4-6(12)5-8(9)13)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
InChI Key |
JLCRGOKBXJQODX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Cyclopropanation
Organomagnesium reagents facilitate cyclopropane formation through nucleophilic attack on α,β-unsaturated esters. For instance, methyl cyclopropanecarboxylate reacts with 5-bromo-3-fluoro-2-methoxyphenylmagnesium bromide in THF at −78°C, yielding ester precursors hydrolyzable to the target acid.
Photochemical [2+2] Cycloaddition
UV irradiation of dichloroethylene derivatives with substituted styrenes generates cyclobutane intermediates, which undergo ring contraction to cyclopropanes. This method suffers from low regiocontrol (≤45% yield) but offers a metal-free alternative.
Table 1: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Simmons-Smith | 57 | 95 | Mild conditions | Requires Zn-Cu couple |
| Suzuki-Miyaura | 57 | 90 | Regioselective | Oxygen-sensitive |
| Friedel-Crafts | 89 | 98 | High efficiency | Harsh quenching |
| KMnO₄ Oxidation | 73 | 97 | Simple workup | Overoxidation risk |
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation , reduction , substitution , and coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH).
Coupling Reactions: Suzuki-Miyaura coupling reactions are performed using palladium catalysts and boronic acids.
Major Products Formed: The reactions yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs and their distinguishing features:
Electronic and Steric Effects
- Halogen Substituents: The bromo and fluoro groups in the target compound enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs.
- Methoxy Group : The 2-methoxy substituent (ortho to the cyclopropane) donates electron density via resonance, which could stabilize intermediates in synthesis or modulate interactions in drug-receptor complexes .
- Cyclopropane Ring : Unlike analogs with substituents on the cyclopropane (e.g., methyl or CF₃ in ), the target compound’s unsubstituted cyclopropane may exhibit lower ring strain and greater conformational flexibility .
Biological Activity
1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure
The compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl moiety that includes bromine, fluorine, and methoxy groups. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related cyclopropane derivatives can modulate protein kinase activities, which are crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Cyclopropane Derivatives
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, cyclopropane derivatives may interfere with the phosphorylation processes mediated by protein kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study: Neuroprotection in SHSY5Y Cells
A study examined the effects of cyclopropane derivatives on SHSY5Y neuroblastoma cells. Results indicated that certain derivatives reduced cell death induced by oxidative stress, highlighting their potential as neuroprotective agents .
Pharmacological Applications
Given its structural characteristics and biological activity, this compound could be explored for various pharmacological applications:
- Anticancer Therapy : As a potential lead compound for developing new anticancer agents.
- Neuroprotection : Investigating its efficacy in protecting against neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid?
Answer: The synthesis typically involves a multi-step approach:
- Cyclopropanation : Formation of the cyclopropane ring via [3+2] cycloaddition or transition-metal-catalyzed reactions. For example, donor-acceptor cyclopropanes can react with nucleophiles under Lewis acid catalysis (e.g., AlCl₃) to stabilize intermediates .
- Halogenation : Sequential bromination and fluorination of the phenyl ring using reagents like N-bromosuccinimide (NBS) or Selectfluor™. The methoxy group is introduced via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃) .
- Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl esters) using NaOH or LiOH in aqueous THF .
Key Conditions : Control reaction temperature (0–55°C), solvent polarity (DMF, THF), and stoichiometry to minimize side reactions. Purification via column chromatography (silica gel, petroleum ether/EtOAc) yields ~72% purity .
Q. What analytical methods are recommended to confirm the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., bromine and fluorine coupling patterns) and cyclopropane ring geometry. Diastereotopic protons on the cyclopropane ring show distinct splitting .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases: acetonitrile/water (0.1% TFA) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cis/trans isomerism in cyclopropane derivatives) .
Advanced Research Questions
Q. How do the electronic and steric effects of the bromine, fluorine, and methoxy substituents influence reactivity in cross-coupling reactions?
Answer:
- Bromine : Acts as a directing group for Suzuki-Miyaura couplings but may undergo unintended elimination under strong bases. Its electronegativity polarizes the aromatic ring, enhancing electrophilic substitution at the 5-position .
- Fluorine : Electron-withdrawing effects stabilize intermediates in nucleophilic aromatic substitution (e.g., SNAr). However, steric hindrance from the methoxy group at the 2-position can slow reaction kinetics .
- Methodological Note : Use Pd(dppf)Cl₂ catalysts for selective coupling while preserving the cyclopropane ring. Monitor reaction progress via TLC to avoid overhalogenation .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer: Discrepancies often arise from:
- Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ may alter turnover numbers. For example, Pd(dtbpf)Cl₂ improves yield in sterically hindered systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions (e.g., ester hydrolysis). Compare yields in DMF vs. THF .
- Workup Protocols : Acidic extraction (HCl) vs. neutral aqueous washes can impact recovery of the carboxylic acid. Optimize pH to minimize losses .
Recommendation : Replicate protocols with controlled variables (catalyst loading, solvent) and report detailed reaction conditions to standardize data .
Q. What strategies mitigate cyclopropane ring strain during functionalization?
Answer:
- Low-Temperature Conditions : Perform reactions at ≤0°C to prevent ring-opening .
- Protecting Groups : Temporarily mask the carboxylic acid as a tert-butyl ester to reduce steric clash during aryl substitutions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bond angles and strain energy. For example, cyclopropane C-C bond lengths (~1.51 Å) correlate with stability .
Q. How does stereochemistry at the cyclopropane ring affect biological activity?
Answer:
- Cis vs. Trans Isomerism : Cis isomers (carboxylic acid and phenyl group on the same face) may exhibit stronger binding to enzyme active sites due to optimized van der Waals interactions.
- Case Study : Analogous cyclopropane derivatives show 10-fold differences in IC₅₀ values between stereoisomers in kinase inhibition assays .
- Methodology : Separate enantiomers via chiral HPLC (Chiralpak IA column) and validate activity via in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
